methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate is a protected α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a piperidin-4-yl side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group enhances stability during synthetic steps . Synthesis typically involves NaBH4 reduction of precursors, achieving yields up to 80% .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h10-11,15H,5-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGBQROWLQELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules In biology, it may be used in the study of biochemical pathways and molecular interactionsAdditionally, it is used in industrial research for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to four analogs (Table 1):
Table 1 : Structural comparison of the target compound with analogs.
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate (CAS No. 1822461-82-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which may influence its absorption and permeability.
The compound's biological activity is primarily attributed to its structural features, particularly the piperidine moiety and the tert-butoxycarbonyl (Boc) protecting group. These components are known to enhance binding affinity to biological targets, potentially influencing various pathways such as enzyme inhibition and receptor modulation.
2. Pharmacokinetics
- GI Absorption : High
- Blood-Brain Barrier (BBB) Permeability : No significant permeability, indicating limited central nervous system effects.
- P-glycoprotein Substrate : Yes, which may affect its bioavailability and distribution.
Case Studies and Experimental Data
-
Antimicrobial Activity
A study investigated the antimicrobial properties of similar Boc-protected amino acid derivatives. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections . -
Synthesis and Yield
The synthesis of this compound can be achieved through a multi-step process involving the alkylation of piperidine derivatives with Boc-protected amino acids. The overall yield reported in related studies was approximately 68% . -
Enzyme Inhibition Studies
Preliminary studies have suggested that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways, although specific data on this compound is still limited .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | GI Absorption | BBB Permeant | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | 272.34 g/mol | High | No | Moderate |
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate | 231.29 g/mol | High | Yes | Significant |
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-4-yl)acetate | 272.34 g/mol | High | No | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
